![molecular formula C24H28N4O4 B11034739 4-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11034739.png)
4-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide
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Overview
Description
4-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxy group, a piperazine ring, and an indole core, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 4-methoxyphenylpiperazine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its indole core is known to interact with proteins and nucleic acids, making it a candidate for studying protein-ligand interactions.
Medicine
Medicinally, the compound is investigated for its potential therapeutic properties. The presence of the piperazine ring suggests possible activity as a central nervous system agent, while the indole core is a common motif in many bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The indole core can bind to various enzymes and receptors, influencing biochemical pathways. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpiperazine: A simpler analog with similar structural features but lacking the indole core.
Indole-2-carboxamide: Another related compound that shares the indole core but differs in the substituents attached to it.
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}indole: A compound with a similar backbone but different functional groups.
Uniqueness
The uniqueness of 4-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole core and the piperazine ring allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features several key structural motifs:
- Indole core : Known for its role in various biological activities.
- Piperazine ring : Often associated with psychoactive properties and interactions with neurotransmitter receptors.
- Methoxy groups : These groups can influence the lipophilicity and bioavailability of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptor binding : The piperazine moiety may facilitate binding to serotonin or dopamine receptors, which can influence mood and behavior.
- Enzyme inhibition : Potential inhibition of kinases involved in cancer pathways has been suggested, leading to antiproliferative effects.
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. In particular:
- IC50 Values : In studies involving various cancer cell lines, compounds similar to this compound have shown IC50 values ranging from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .
Neuropharmacological Effects
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have demonstrated:
- Anxiolytic effects : By modulating serotonin receptors, these compounds may reduce anxiety-like behaviors in animal models.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of indole derivatives against MV4-11 cells (a model for acute myeloid leukemia). The study found that compounds with similar structural features to this compound exhibited significant growth inhibition (IC50 values as low as 0.072 µM) and induced apoptosis through the activation of caspases .
Study 2: Neuropharmacological Assessment
In another investigation focusing on the neuropharmacological properties, derivatives were tested for their ability to modulate serotonin receptor activity. The results indicated a promising anxiolytic profile, with notable reductions in anxiety-like behaviors observed in rodent models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the indole ring : Modifications at specific positions can enhance or diminish biological activity.
- Piperazine modifications : Alterations in the piperazine ring can significantly impact receptor binding affinity and selectivity.
Properties
Molecular Formula |
C24H28N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-31-18-8-6-17(7-9-18)27-12-14-28(15-13-27)23(29)10-11-25-24(30)21-16-19-20(26-21)4-3-5-22(19)32-2/h3-9,16,26H,10-15H2,1-2H3,(H,25,30) |
InChI Key |
GKFYQLKSHLZMPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=C(N3)C=CC=C4OC |
Origin of Product |
United States |
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